molecular formula C12H14FN B2686236 3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287313-37-3

3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2686236
CAS No.: 2287313-37-3
M. Wt: 191.249
InChI Key: AIGWGRDJMDHUGF-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The incorporation of a fluorine atom and a methyl group into the phenyl ring further enhances the compound’s chemical characteristics, making it a valuable entity in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow photochemical reactions, to ensure high yield and purity. The use of advanced purification methods, such as chromatography, is essential to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity, making it a potent modulator of biological pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c1-8-2-3-9(4-10(8)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGWGRDJMDHUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC(C2)(C3)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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